6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as BZAMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BZAMN is a nicotinamide adenine dinucleotide (NAD) analogue that has been shown to modulate the activity of certain enzymes and receptors in the body.
Applications De Recherche Scientifique
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have potential applications in various areas of scientific research. One of the primary uses of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is in the study of NAD-dependent enzymes and receptors. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide can be used as a tool to modulate the activity of these enzymes and receptors, allowing researchers to study their function and role in various biological processes. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mécanisme D'action
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide acts as an NAD analogue, binding to and modulating the activity of NAD-dependent enzymes and receptors. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the activity of sirtuins, a class of NAD-dependent enzymes that play a role in aging and age-related diseases. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to activate certain G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide are complex and varied, depending on the specific enzyme or receptor being targeted. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to modulate the activity of various enzymes and receptors involved in processes such as metabolism, inflammation, and cell growth. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for NAD-dependent enzymes and receptors. This allows researchers to selectively modulate the activity of these targets without affecting other cellular processes. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have high potency, allowing for the use of lower concentrations in experiments. However, one limitation of using 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its potential toxicity at higher concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One area of interest is in the study of sirtuins and their role in aging and age-related diseases. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the activity of sirtuins, and further research may help to elucidate the potential therapeutic applications of this effect. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to have potential anti-cancer effects, and further research may help to identify the specific cancer types and mechanisms that are affected by 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. Finally, there is potential for the development of new analogues of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide with improved potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide involves several steps, starting with the reaction of 4-ethyl-2-bromomethylthiazole with benzylamine to form N-benzyl-4-ethyl-2-bromomethylthiazole. This intermediate is then reacted with nicotinamide to form 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. The synthesis method has been optimized to produce high yields of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide with high purity.
Propriétés
IUPAC Name |
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-2-16-13-25-18(23-16)12-22-19(24)15-8-9-17(21-11-15)20-10-14-6-4-3-5-7-14/h3-9,11,13H,2,10,12H2,1H3,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZSBOZBPWWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.